molecular formula C9H11NO2 B2541496 3-(3-Aminophenyl)oxetan-3-ol CAS No. 1111734-98-5

3-(3-Aminophenyl)oxetan-3-ol

Cat. No.: B2541496
CAS No.: 1111734-98-5
M. Wt: 165.192
InChI Key: FNDDHRFXPUVOCM-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)oxetan-3-ol is an organic compound featuring an oxetane ring substituted with an aminophenyl group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the aminophenyl group in this compound adds further complexity and potential for diverse chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Another approach is the cyclization of epoxides under acidic or basic conditions .

Industrial Production Methods: Industrial production of 3-(3-Aminophenyl)oxetan-3-ol may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biological Activity

3-(3-Aminophenyl)oxetan-3-ol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C10H13NO2, features an oxetane ring fused with an aminophenyl group. This unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The oxetane ring serves as a bioisostere for traditional functional groups, enhancing the compound's reactivity and selectivity towards specific biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Interaction : It may act as a ligand for various receptors, influencing cellular responses and signaling cascades.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that treatment with 10 µM concentrations led to significant reductions in cell viability in various cancer cell lines, including HL-60 and THP-1 .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cell culture models, indicating potential use in treating inflammatory diseases.

Case Studies

Several studies have explored the efficacy of this compound:

Study 1: Anticancer Activity

A study evaluated the effects of this compound on acute myeloid leukemia (AML) cells. The results indicated that the compound significantly increased CD11b expression, a marker of differentiation, and decreased cell proliferation over a four-day treatment period . Morphological assessments revealed changes consistent with differentiation, further supporting its potential as an anticancer agent.

Study 2: Anti-inflammatory Response

In another investigation, the anti-inflammatory properties of the compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with varying concentrations resulted in a dose-dependent decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound could be beneficial in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Activity Cell Line/Model Concentration Effect Observed
AnticancerHL-60, THP-110 µMReduced cell viability; induced differentiation
Anti-inflammatoryMacrophagesVariesDecreased TNF-alpha and IL-6 production

Properties

IUPAC Name

3-(3-aminophenyl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,11H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDDHRFXPUVOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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